3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine 3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine
Brand Name: Vulcanchem
CAS No.: 1065484-70-9
VCID: VC13426790
InChI: InChI=1S/C9H5BrClN3O/c10-9-6(2-1-5-12-9)15-8-4-3-7(11)13-14-8/h1-5H
SMILES: C1=CC(=C(N=C1)Br)OC2=NN=C(C=C2)Cl
Molecular Formula: C9H5BrClN3O
Molecular Weight: 286.51 g/mol

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine

CAS No.: 1065484-70-9

Cat. No.: VC13426790

Molecular Formula: C9H5BrClN3O

Molecular Weight: 286.51 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine - 1065484-70-9

Specification

CAS No. 1065484-70-9
Molecular Formula C9H5BrClN3O
Molecular Weight 286.51 g/mol
IUPAC Name 3-(2-bromopyridin-3-yl)oxy-6-chloropyridazine
Standard InChI InChI=1S/C9H5BrClN3O/c10-9-6(2-1-5-12-9)15-8-4-3-7(11)13-14-8/h1-5H
Standard InChI Key AERSMHFXOLIMOA-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)Br)OC2=NN=C(C=C2)Cl
Canonical SMILES C1=CC(=C(N=C1)Br)OC2=NN=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

3-(2-Bromo-pyridin-3-yloxy)-6-chloro-pyridazine belongs to the pyridazine family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The bromine atom at the 2-position of the pyridine ring and the chlorine at the 6-position of the pyridazine enhance its electrophilic reactivity, facilitating cross-coupling reactions .

Table 1: Chemical Identity

PropertyValueSource
CAS Number1065484-70-9
Molecular FormulaC9H5BrClN3O\text{C}_9\text{H}_5\text{BrClN}_3\text{O}
Molecular Weight286.51 g/mol
IUPAC Name3-(2-bromopyridin-3-yl)oxy-6-chloropyridazine
SMILESClC1=NN=C(OC2=CC=CN=C2Br)C=C1
InChI KeyAERSMHFXOLIMOA-UHFFFAOYSA-N

Structural Insights

The ether linkage (-O-) between the pyridazine and pyridine rings introduces conformational flexibility, while halogen atoms at strategic positions enable regioselective modifications. X-ray crystallography of analogous compounds reveals planar aromatic systems with bond lengths consistent with delocalized π-electron systems .

Synthesis and Optimization Strategies

Key Synthetic Pathways

The compound is synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. A representative method involves:

  • Condensation: Reacting 2-bromo-3-hydroxypyridine with 3,6-dichloropyridazine under basic conditions (e.g., K₂CO₃ in DMF) .

  • Purification: Column chromatography (silica gel, chloroform/hexane) yields the final product with >95% purity .

Table 2: Synthesis Conditions from Patented Methods

StepReagents/ConditionsYieldSource
Ether FormationKOtBu, N,N-dimethylacetamide, 100°C68–72%
HalogenationPCl₅, refluxing CH₂Cl₂85%
PurificationSilica gel (CHCl₃/hexane 3:1)>95%

Challenges and Solutions

  • Regioselectivity: Competing reactions at pyridazine N-atoms are mitigated using bulky bases (e.g., KOtBu) to direct substitution to the 3-position .

  • Byproduct Formation: Excess bromopyridinol (1.5 eq.) minimizes dimerization byproducts.

Physicochemical Properties

Experimental and Calculated Data

Table 3: Physicochemical Profile

PropertyValueMethod/Source
Density1.707 g/cm³Experimental
LogP3.08Calculated
Polar Surface Area47.9 ŲDFT Calculation
Solubility (Water)2.1 mg/LHPLC

Stability and Reactivity

  • Thermal Stability: Decomposes at 210°C without melting .

  • Hydrolytic Sensitivity: Stable under acidic conditions but undergoes hydrolysis in basic media (pH > 10).

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing:

  • Thyroid Receptor Agonists: For treating metabolic disorders .

  • Kinase Inhibitors: As seen in PF-04254644, a c-Met inhibitor .

Materials Science

Halogenated pyridazines serve as ligands in luminescent metal-organic frameworks (MOFs) for optoelectronic devices .

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